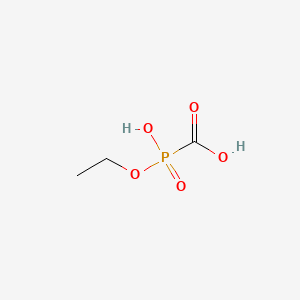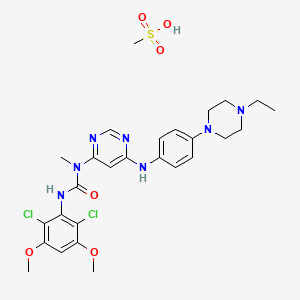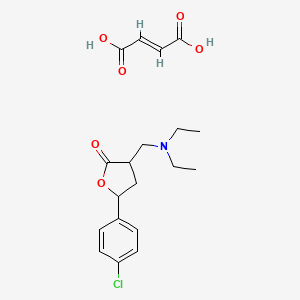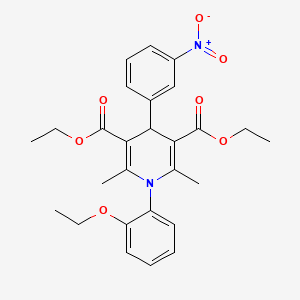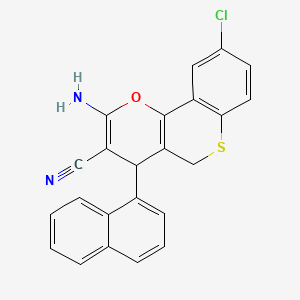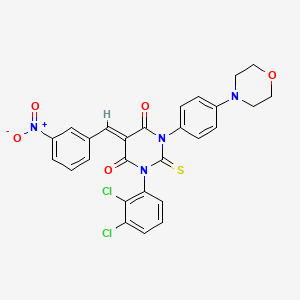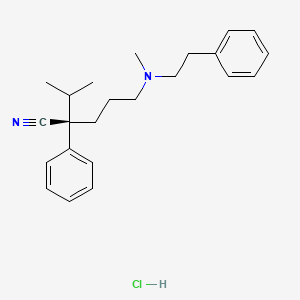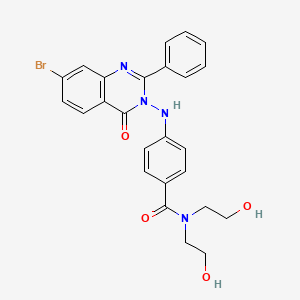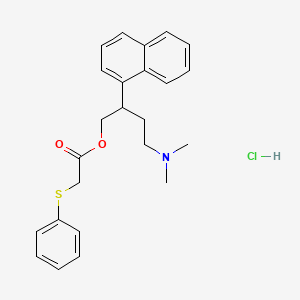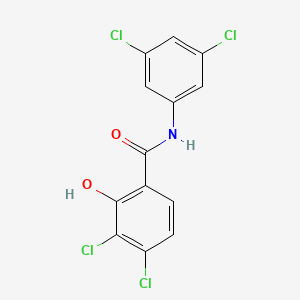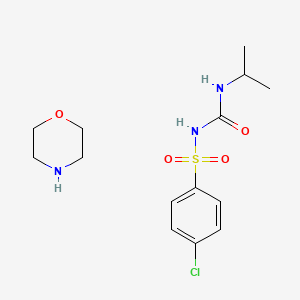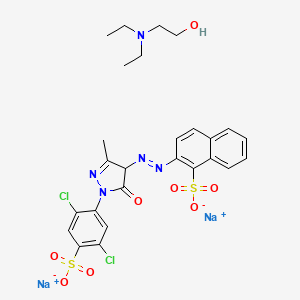
Einecs 284-583-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a member of the alkylphenols family, which are widely used in industrial applications due to their surfactant properties. Nonylphenol is known for its role as an intermediate in the production of nonylphenol ethoxylates, which are used in detergents, emulsifiers, and other products.
準備方法
Synthetic Routes and Reaction Conditions: Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched or linear) in the presence of an acid catalyst. The reaction conditions often involve temperatures ranging from 100°C to 200°C and pressures of 1 to 5 atmospheres. The process can be carried out in either batch or continuous reactors.
Industrial Production Methods: Industrial production of nonylphenol involves the use of large-scale reactors where phenol and nonenes are mixed with an acid catalyst such as sulfuric acid or phosphoric acid. The reaction mixture is then heated to the desired temperature and maintained under controlled pressure. After the reaction is complete, the product is purified through distillation and other separation techniques to obtain high-purity nonylphenol.
化学反応の分析
Types of Reactions: Nonylphenol undergoes various chemical reactions, including:
Oxidation: Nonylphenol can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert nonylphenol to nonylphenol alcohols.
Substitution: Nonylphenol can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonic acids in the presence of catalysts.
Major Products:
Oxidation: Nonylphenol ethoxylates
Reduction: Nonylphenol alcohols
Substitution: Halogenated or sulfonated nonylphenol derivatives
科学的研究の応用
Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemicals.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic organisms.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
作用機序
Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, leading to the activation of estrogen-responsive genes and pathways. This can result in various biological effects, including endocrine disruption and reproductive toxicity. The molecular targets of nonylphenol include estrogen receptors alpha and beta, which are involved in regulating gene expression and cellular functions.
類似化合物との比較
Octylphenol: Used in the production of octylphenol ethoxylates, which are also surfactants.
Dodecylphenol: Utilized in the synthesis of dodecylphenol ethoxylates and other industrial products.
Nonylphenol’s unique structure and properties make it a valuable compound in various industrial and research applications, despite its potential environmental and health concerns.
特性
CAS番号 |
84930-03-0 |
|---|---|
分子式 |
C26H27Cl2N5Na2O8S2 |
分子量 |
718.5 g/mol |
IUPAC名 |
disodium;2-[[1-(2,5-dichloro-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate;2-(diethylamino)ethanol |
InChI |
InChI=1S/C20H14Cl2N4O7S2.C6H15NO.2Na/c1-10-18(20(27)26(25-10)16-8-14(22)17(9-13(16)21)34(28,29)30)24-23-15-7-6-11-4-2-3-5-12(11)19(15)35(31,32)33;1-3-7(4-2)5-6-8;;/h2-9,18H,1H3,(H,28,29,30)(H,31,32,33);8H,3-6H2,1-2H3;;/q;;2*+1/p-2 |
InChIキー |
QOKZLYLUQNZBDY-UHFFFAOYSA-L |
正規SMILES |
CCN(CC)CCO.CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


